3-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1H-indole
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Overview
Description
The compound contains an indole group and a thiazepane group. Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . Thiazepanes are seven-membered rings containing nitrogen and sulfur atoms, which are less common but can also be found in some pharmaceutical compounds.
Chemical Reactions Analysis
Indole compounds are known to undergo electrophilic substitution reactions, especially at the C3 position . Thiazepanes can participate in a variety of reactions depending on the substituents present .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure, including the nature and position of any substituents. In general, indole derivatives are often solid at room temperature, and many have a characteristic odor .Scientific Research Applications
Synthesis and Spectral Characterization
Shahana and Yardily (2020) conducted a study on the synthesis and characterization of novel compounds related to (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-indol-3-yl)methanone, focusing on spectral characterization and Density Functional Theory (DFT) calculations. This research contributes to understanding the molecular structure and bonding features of such compounds, which is crucial for their application in scientific research (Shahana & Yardily, 2020).
Molecular Docking and Antibacterial Activity
The same study by Shahana and Yardily also explored molecular docking, which aids in understanding the antibacterial activity of these compounds. This is significant for developing new pharmaceuticals and studying their interactions with biological molecules (Shahana & Yardily, 2020).
Anticancer and Antimicrobial Applications
Katariya, Vennapu, and Shah (2021) synthesized novel biologically potent heterocyclic compounds with structural similarities to (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-indol-3-yl)methanone. These compounds were evaluated for anticancer activity and exhibited promising results against various cancer cell lines. Furthermore, their in vitro antibacterial and antifungal activities were assessed, showing potential as antimicrobial agents (Katariya, Vennapu, & Shah, 2021).
Antiviral Activity
Chen et al. (2010) synthesized derivatives related to the chemical structure of (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1H-indol-3-yl)methanone and evaluated their antiviral activity. This study highlights the potential use of such compounds in the development of new antiviral drugs (Chen et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(1H-indol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2OS/c21-17-7-3-1-6-15(17)19-9-10-23(11-12-25-19)20(24)16-13-22-18-8-4-2-5-14(16)18/h1-8,13,19,22H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPWCHALWYAZME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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